molecular formula C24H17N5O4S B2580075 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536716-77-5

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Número de catálogo: B2580075
Número CAS: 536716-77-5
Peso molecular: 471.49
Clave InChI: STHVXMBITLZWSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrimido[5,4-b]indole family, characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 4-nitrophenyl group at the 3-position of the pyrimidoindole ring.
  • A thioacetamide linker (-S-CH2-C(=O)-) at the 2-position.
  • An N-phenylacetamide moiety as the terminal substituent.

The thioether linkage may improve bioavailability by balancing lipophilicity and solubility .

Propiedades

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h1-13,26H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVXMBITLZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Variations

The following table compares key structural analogs, their substituents, and reported activities:

Compound ID/Name R<sup>3</sup> (Pyrimidoindole) Acetamide Substituent Biological Activity/Notes Reference
Target Compound 4-Nitrophenyl N-phenyl Hypothesized TLR4 modulation (based on analogs)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) Phenyl N-cyclohexyl Selective TLR4 ligand (IC50 = 0.8 μM)
N-Cyclohexyl-N-methyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (43) Phenyl N-cyclohexyl-N-methyl Reduced TLR4 activity vs. 42 (IC50 = 2.1 μM)
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylphenyl)acetamide Methyl 4-methylphenyl Improved solubility vs. nitro analogs
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-CF3O-phenyl)acetamide Methyl 4-CF3O-phenyl High lipophilicity (LogP = 3.9)
2-((8-Amino-5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide (32) Phenyl N-cyclohexyl Enhanced TLR4 binding (IC50 = 0.5 μM)

Key Observations:

  • Electron-Withdrawing Groups (e.g., NO2, CF3O): The target compound’s 4-nitrophenyl group may enhance binding to polar receptor pockets compared to methyl or phenyl substituents .
  • Acetamide Terminal Groups: N-phenyl in the target compound likely reduces steric hindrance vs.
  • Thioether Linker: Common across analogs; critical for maintaining planar conformation and sulfur-mediated hydrogen bonding .
2.3 Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The 4-nitro group in the target compound likely increases LogP (~3.5) compared to methyl-substituted analogs (LogP ~2.8) but remains lower than the 4-CF3O derivative (LogP = 3.9) .
  • Metabolic Stability: Nitro groups are prone to reduction in vivo, which may shorten half-life compared to CF3O or methylated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.